4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile
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Overview
Description
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile is a compound that combines the structural features of a sulfonic acid derivative and an azetidine ring. The sulfonic acid group is known for its strong acidic properties, while the azetidine ring is a four-membered nitrogen-containing heterocycle that exhibits significant ring strain, making it highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane, catalyzed by DABCO . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The azetidine ring can be reduced to form less strained nitrogen-containing compounds.
Substitution: Both the sulfonic acid group and the azetidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, reduced nitrogen-containing compounds, and substituted derivatives of the original compound .
Scientific Research Applications
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile involves the interaction of its functional groups with molecular targets. The sulfonic acid group can participate in acid-base reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and functionalization .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile is unique due to the combination of its sulfonic acid group and azetidine ring, which imparts both strong acidic properties and high reactivity due to ring strain. This combination makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
azetidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4,6H,1-2H2 |
InChI Key |
BZFWUIKAPSTZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C#N |
Origin of Product |
United States |
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